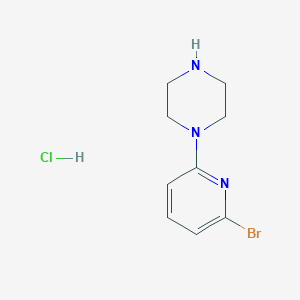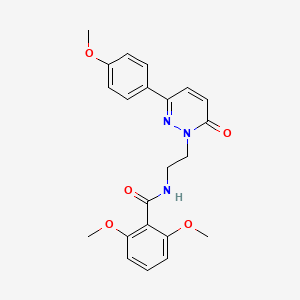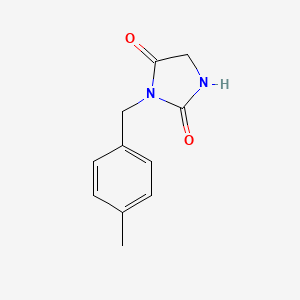
3-(4-甲基苄基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives involves a two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Molecular Structure Analysis
The structure of these derivatives was confirmed by FT-IR, 1HNMR, 13CNMR, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Knoevenagel condensation . The final product of bis-compounds was obtained under reflux .Physical And Chemical Properties Analysis
Unfortunately, there is limited information available about the physical and chemical properties of this specific compound.科学研究应用
Antibacterial Activity
This compound has been investigated for its potential antibacterial properties. Molecular docking studies have shown that certain derivatives exhibit significant binding affinity towards bacterial proteins, indicating potential efficacy against Gram-positive bacteria like B. anthracis and S. aureus, as well as Gram-negative bacteria such as E. coli and P. aeruginosa . The antibacterial activity is not only theoretical but has also been confirmed experimentally, which underscores the compound’s potential as a candidate for developing new antibacterial agents.
Anticonvulsant Properties
The derivatives of 3-(4-Methylbenzyl)imidazolidine-2,4-dione have been synthesized and evaluated for their anticonvulsant activities. Molecular docking studies targeting the Voltage-Gated Sodium Channel Inner Pore (VGCIP) have identified several compounds with high binding affinity, suggesting they could be considered as promising anticonvulsant agents . This application is particularly relevant in the search for new treatments for epilepsy and other seizure disorders.
Cancer Therapy
Research has indicated that derivatives of this compound can act as selective inhibitors for HDAC6, an enzyme implicated in cancer progression. The most potent derivatives exhibit low nanomolar inhibitory activity and high selectivity compared to other HDAC isoforms. This selectivity is crucial for therapeutic effect and low toxicity, making these derivatives potential candidates for cancer therapy .
作用机制
The mechanism of action of these derivatives is related to their anticonvulsant activity. They were studied through molecular docking for Anticonvulsant Drug Binding (ADB) to the Voltage-Gated Sodium Channel Inner Pore (VGCIP). The in-silico molecular docking study results showed that certain molecules among the synthesized compounds lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents .
未来方向
属性
IUPAC Name |
3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)7-13-10(14)6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSYRAMENYOQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylbenzyl)imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

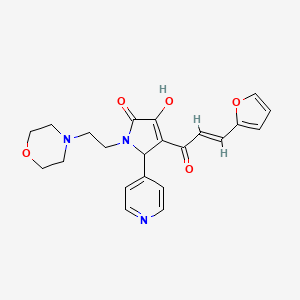
![(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2580933.png)

![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B2580935.png)

![(3,4-Dimethylphenyl)(8-(4-ethylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2580941.png)
![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride](/img/structure/B2580942.png)
![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)
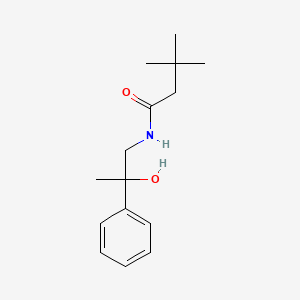
![3-[(Prop-2-en-1-yloxy)methyl]benzonitrile](/img/structure/B2580947.png)
